molecular formula C15H23N3O B12072478 Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-

Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-

Cat. No.: B12072478
M. Wt: 261.36 g/mol
InChI Key: DOKZKRDWBLLWPE-UHFFFAOYSA-N
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Description

Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-: is a chemical compound with the molecular formula C12H17N3O This compound is characterized by the presence of a benzamide group attached to a hexahydro-1H-1,4-diazepin-1-yl ring, with an N-propyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-
  • N-propylbenzamide
  • Hexahydro-1H-1,4-diazepin-1-ylbenzamide

Uniqueness: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- stands out due to the combination of the benzamide group, hexahydro-1H-1,4-diazepin-1-yl ring, and N-propyl substitution. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-N-propylbenzamide

InChI

InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19)

InChI Key

DOKZKRDWBLLWPE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2

Origin of Product

United States

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